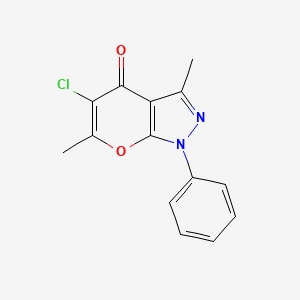
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester is a complex organic compound with a unique structure. This compound is characterized by its tricyclic benzotriazole core, which is fused with a methano bridge and substituted with a phenyl group and dimethyl ester functionalities. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
- 4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-
Uniqueness
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester stands out due to its tricyclic structure and the presence of both a methano bridge and ester functionalities. These features confer unique chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
56382-90-2 |
|---|---|
Molecular Formula |
C17H19N3O4 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
dimethyl 5-phenyl-3,4,5-triazatricyclo[5.2.1.02,6]dec-3-ene-2,6-dicarboxylate |
InChI |
InChI=1S/C17H19N3O4/c1-23-14(21)16-11-8-9-12(10-11)17(16,15(22)24-2)20(19-18-16)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
InChI Key |
RYEXOAVTRFBHAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C3CCC(C3)C1(N(N=N2)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


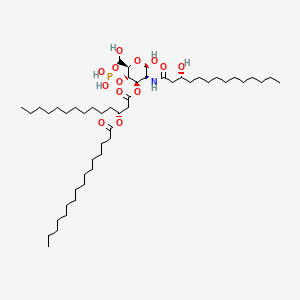

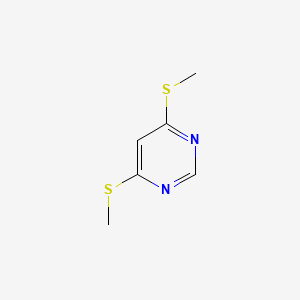
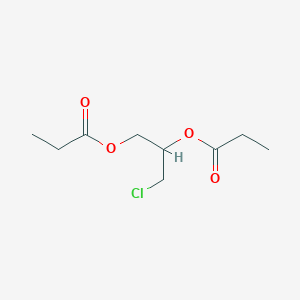
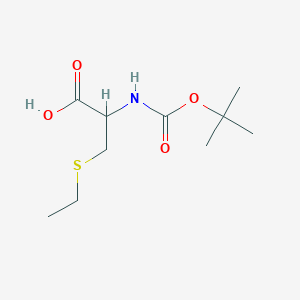
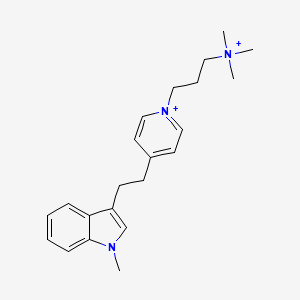


![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)
